1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives have been widely studied for their potential in medicinal chemistry, particularly as inhibitors for various enzymes and receptors. For instance, 7-Aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors have shown promising results in inhibiting a panel of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, highlighting their potential in cancer therapy (Frey et al., 2008). Furthermore, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives, through the replacement of the acetamide group with alkylurea, have demonstrated significant anticancer effects and reduced toxicity, indicating their potential as potent PI3K inhibitors and effective anticancer agents (Wang et al., 2015).
Biochemical Applications
In the domain of biochemistry, pyrazolo[1,5-a]pyrimidine derivatives serve as key intermediates for the synthesis of functional fluorophores. A study illustrated a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were then utilized as strategic intermediates for preparing novel functional fluorophores, showcasing their application in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound “1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea” is currently unknown. The compound contains a 2-methylpyrazolo[1,5-a]pyrimidine moiety , which is found in various bioactive molecules, suggesting potential biological activity
Mode of Action
Compounds with similar structures have been reported to interact with their targets by binding to active sites, leading to changes in the targets’ function
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-9-16-19-10-14(11-22(16)21-12)20-17(23)18-8-7-13-3-5-15(24-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNDFPFWWYUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.